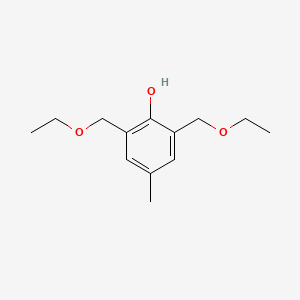![molecular formula C14H9F6N B14234947 Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- CAS No. 583052-20-4](/img/structure/B14234947.png)
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are characterized by the presence of trifluoromethyl groups attached to a pyridine ring, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of trichloromethyl-pyridine, followed by the substitution of chlorine atoms with fluorine atoms . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on the direct fluorination method due to its efficiency and scalability. The process involves the use of trichloromethyl-pyridine as a starting material, which undergoes chlorination and subsequent fluorination to yield the desired trifluoromethyl-substituted pyridine .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- is primarily attributed to the presence of trifluoromethyl groups and the pyridine ring. These structural features enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The compound’s unique properties result in superior pest control and potential therapeutic effects compared to traditional phenyl-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Employed in the preparation of arylaminothiocarbonylpyridinium salts.
Uniqueness
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- stands out due to its specific substitution pattern, which imparts unique physical and chemical properties.
Eigenschaften
CAS-Nummer |
583052-20-4 |
|---|---|
Molekularformel |
C14H9F6N |
Molekulargewicht |
305.22 g/mol |
IUPAC-Name |
2-[3,5-bis(trifluoromethyl)phenyl]-4-methylpyridine |
InChI |
InChI=1S/C14H9F6N/c1-8-2-3-21-12(4-8)9-5-10(13(15,16)17)7-11(6-9)14(18,19)20/h2-7H,1H3 |
InChI-Schlüssel |
QTHYYZWLKATFHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
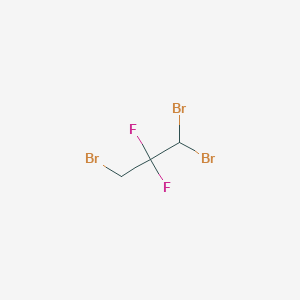
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
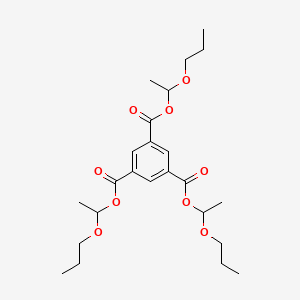
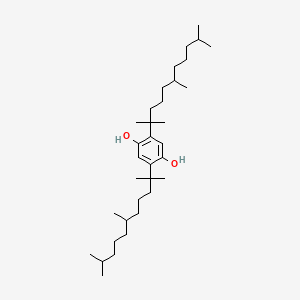
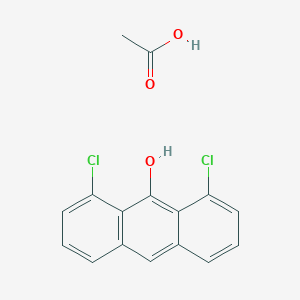
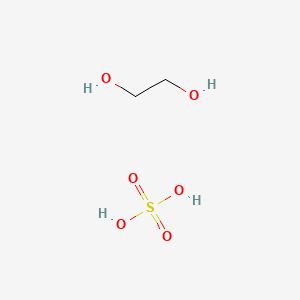
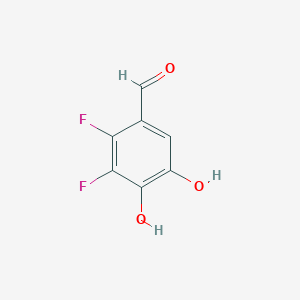
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
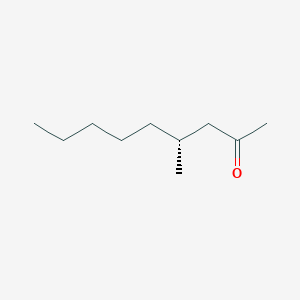
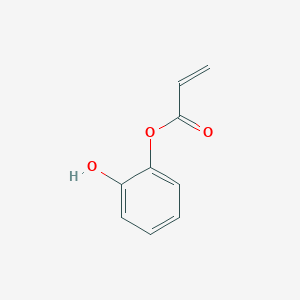
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
